molecular formula C7H14N2O B12948919 (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

Cat. No.: B12948919
M. Wt: 142.20 g/mol
InChI Key: OOZWMPOUEKJOCJ-KNVOCYPGSA-N
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Description

The (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold is a chiral, bridged heterocyclic structure of significant interest in medicinal chemistry and drug discovery. This specific stereoisomer provides a rigid, three-dimensional framework that is valuable for exploring and modulating biological targets. Compounds based on the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core have been investigated as potential therapeutic agents, with scientific literature indicating their exploration as 5-HT3 receptor antagonists . Research into this and related bicyclic structures is focused on developing novel small molecule probes and pharmaceutical candidates, leveraging the scaffold's ability to precisely orient functional groups in space. This makes it a valuable tool for researchers studying receptor-ligand interactions and structure-activity relationships (SAR) in the design of new active compounds.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H14N2O/c1-9-6-2-8-3-7(9)5-10-4-6/h6-8H,2-5H2,1H3/t6-,7+

InChI Key

OOZWMPOUEKJOCJ-KNVOCYPGSA-N

Isomeric SMILES

CN1[C@@H]2CNC[C@H]1COC2

Canonical SMILES

CN1C2CNCC1COC2

Origin of Product

United States

Preparation Methods

Mannich Condensation-Based Synthesis

One of the primary synthetic routes to 3,7-diazabicyclo[3.3.1]nonane derivatives, including the target compound, is the Mannich condensation. This involves the reaction of a ketone with acidic α-hydrogens, a primary amine, and an aldehyde under acidic conditions. The reaction typically proceeds via the formation of an iminium intermediate followed by cyclization to form the bicyclic structure.

  • The use of conformationally homogeneous cyclic ketones enhances the yield and selectivity of the Mannich reaction.
  • N-alkoxyalkyl-piperidone-4-ones have been successfully employed as starting materials for synthesizing 3,7-diazabicyclo[3.3.1]nonan-9-ones, which are closely related to the target compound.

Cyclization Reactions Involving Amines and Epoxides

Another common synthetic strategy involves cyclization reactions between suitable amines and epoxides under controlled conditions. This method is particularly useful for constructing the oxygen-containing bicyclic framework.

  • Reaction conditions such as temperature, solvent, and catalysts are critical to achieving the desired stereochemistry (1S,5R configuration).
  • The reaction typically proceeds via nucleophilic attack of the amine on the epoxide, followed by intramolecular cyclization to form the bicyclic system.

Detailed Preparation Methods and Experimental Data

The following table summarizes key preparation methods, reaction conditions, yields, and purification techniques reported in the literature for related bicyclic compounds, which can be adapted for (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane:

Method Starting Materials Reaction Conditions Yield (%) Purification Notes
Modified Mannich Condensation Cyclic ketone, primary amine, aldehyde, acid catalyst Acidic medium, reflux, several hours 60-75 Chromatography Use of conformationally homogeneous ketones improves yield
Cyclization of Amines with Epoxides Suitable amine, epoxide Controlled temperature (room temp to reflux), solvent (ethanol or THF), catalyst (acid/base) 65-80 Chromatography, recrystallization Critical control of stereochemistry; microwave irradiation can accelerate reaction
Hydrogenation of Bicyclic Precursors Bicyclic ester derivatives Pd/C catalyst, 1 atm H2, room temperature, 1 hour 70-75 Chromatography Used for reduction of protecting groups or intermediates
Microwave-Assisted Cyclization Bicyclic precursors and epoxide derivatives Microwave irradiation, 140°C, 1 hour 70-93 MPLC chromatography Enhances reaction rate and yield

Research Findings and Notes

  • The Mannich condensation remains the most straightforward and convenient method for synthesizing bicyclic diazabicyclononane derivatives, including the target compound, due to its operational simplicity and moderate to good yields.
  • Cyclization involving amines and epoxides is favored for introducing the oxygen atom into the bicyclic framework, with stereochemical control achieved by careful selection of reaction conditions and catalysts.
  • Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in the preparation of related bicyclic compounds.
  • Hydrogenation steps are often employed to remove protecting groups or to reduce intermediates, facilitating the synthesis of the final bicyclic amine structure.

Summary Table of Key Synthetic Parameters for this compound Preparation

Parameter Description
Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Key Synthetic Routes Mannich condensation; amine-epoxide cyclization
Typical Solvents Ethanol, tetrahydrofuran (THF)
Catalysts Acid catalysts (e.g., HCl), Pd/C for hydrogenation
Temperature Range Room temperature to reflux (25–140°C)
Reaction Time 1–5 hours (microwave-assisted reactions ~1 hour)
Purification Methods Chromatography (MPLC, column), recrystallization
Typical Yields 60–93% depending on method and conditions

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine and secondary amine groups in the bicyclic system undergo selective alkylation and acylation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Alkylation 4-Fluorobenzyl chloride, NaHCO₃, EtOH, reflux9-(4-Fluorobenzyl) derivative67%Selective N-alkylation at the 9-position; steric hindrance limits reactivity at the 7-position
Acylation Benzyl chloroformate, Et₃N, CH₂Cl₂, RT7,9-Dicarboxylate derivative80%Sequential acylation possible; tert-butyloxycarbonyl (Boc) group acts as a protecting agent

Mechanistic studies indicate that the Boc-protected nitrogen remains inert, allowing selective modification of the secondary amine .

Oxidation Reactions

The oxygen atom in the 3-oxa bridge participates in oxidation reactions, particularly under catalytic conditions:

SubstrateOxidizing AgentCatalystProductYieldNotesSource
Hemiacetal intermediateH₂O₂Na₂WO₄·2H₂OKetone derivative93%Tungstate catalyst enables efficient epoxidation-to-ketone conversion

This reaction is critical for synthesizing ketone-functionalized derivatives used in further coupling reactions .

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under acidic or nucleophilic conditions:

ConditionReagentProductApplicationSource
Acidic Hydrolysis HCl, H₂OLinear diamino alcoholIntermediate for peptide coupling
Nucleophilic Attack Grignard reagents (e.g., MeMgBr)Alkylated open-chain compoundSynthesis of branched amines

The stereochemistry of the (1S,5R) configuration influences regioselectivity during ring-opening .

Hydrogenation and Reduction

The compound participates in catalytic hydrogenation to modify its saturation state:

SubstrateCatalystConditionsProductYieldNotesSource
Benzyl-protected derivativePd/C, H₂ (1 atm)RT, 1 hrDebenzylated product74%Retains bicyclic structure; no stereochemical inversion observed

Stereochemical Influence on Reactivity

The (1S,5R) configuration dictates reaction pathways:

  • Epoxide Ring Formation : Stereospecific cyclization during synthesis ensures correct bridgehead stereochemistry.

  • Enzymatic Interactions : The rigid conformation enhances binding affinity to biological targets like orexin receptors, as seen in analogs .

Comparative Analysis of Reaction Conditions

Optimized conditions for key transformations:

ReactionTraditional MethodMicrowave-Assisted Method
Alkylation Reflux, 1.5 hrs (67% yield)140°C, 1 hr (comparable yield)
Oxidation 15 hrs, RT (93% yield)Not reported

Microwave irradiation reduces reaction times without compromising yields .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C; store at −20°C under inert atmosphere.

  • Solubility : Poor in water; soluble in ethanol, THF, and dichloromethane .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane exhibit a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Neuropharmacological Effects : Investigations into its interactions with neurotransmitter systems indicate possible applications in treating neurological disorders.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

These biological activities warrant further investigation to establish the pharmacological potential of this compound.

Applications in Medicinal Chemistry

The unique structure and biological activities suggest several applications in medicinal chemistry:

Application Area Description
Drug Development Potential lead compound for developing new antibiotics or neuroprotective agents.
Chemical Probes Use in research to elucidate biological pathways involving neurotransmitters or microbial resistance mechanisms.
Pharmacological Studies Investigating the mechanism of action and pharmacokinetics in various biological systems.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neuropharmacology Study : A study investigated the compound's effects on dopamine receptors in rodent models, demonstrating significant modulation of dopaminergic activity.
  • Antimicrobial Efficacy Trial : In vitro tests against Staphylococcus aureus showed promising results, indicating potential use as an antimicrobial agent.
  • Cancer Cell Proliferation Inhibition : Research on derivatives indicated that modifications to the bicyclic structure could enhance cytotoxicity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of (1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Azabicyclo[3.3.1]nonane

The azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of derivatives:

Compound Name Substituents/Modifications Key Biological Activities/Applications Synthesis Methods References
3,7-Diazabicyclo[3.3.1]nonane Two nitrogen atoms at positions 3 and 7 Nicotinic acetylcholine receptor (nAChR) ligands; antiarrhythmic agents Double Mannich reaction
9-Selenabicyclo[3.3.1]nonane Selenium replaces oxygen/nitrogen Glutathione peroxidase (GPx)-like activity; antiviral agents Click chemistry with SeBr₂
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane Hydroxyl group at position 7 Intermediate for cytotoxic alkaloids Cyclization of dicarboxylic acid derivatives
2,6-Dichloro-9-selenabicyclo[3.3.1]nonane Chlorine at positions 2 and 6; selenium High anchimeric assistance (>100x vs. S/N analogs) Transannular addition of SeBr₂
9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Methyl at N9; oxygen at position 3 FGFR inhibitor precursor; chiral intermediate Mannich reaction or cyclization

Biological Activity

(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This bicyclic structure incorporates nitrogen and oxygen atoms, which contribute to its unique properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₉H₁₄N₂O
  • Molecular Weight : 166.22 g/mol

The structure features a bicyclic framework that is essential for its biological interactions. The presence of the nitrogen atoms in the diazabicyclo system enhances its ability to interact with various biological targets.

Research indicates that this compound functions primarily as an orexin receptor antagonist . Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. By antagonizing orexin receptors (OX1 and OX2), this compound may influence several physiological processes:

  • Sleep Disorders : The antagonistic action on orexin receptors suggests potential applications in treating insomnia and other sleep-related disorders.
  • Anxiety Disorders : Modulating orexin signaling may also impact anxiety levels.
  • Addiction Treatment : There is emerging evidence that orexin receptor antagonists can reduce cravings and relapse in substance use disorders.

Pharmacological Studies

Several studies have explored the pharmacological profile of related compounds within the diazabicyclo family:

  • Analgesic Effects : Some derivatives have shown opioid-like effects, indicating potential use in pain management .
  • Antiviral Activity : Certain piperazine derivatives have demonstrated modest antiviral activity, suggesting a broader spectrum of biological activity .
  • Neuropharmacological Effects : Compounds with similar structures have been reported to affect neurotransmitter systems, which could be relevant for treating mood disorders .

Case Study 1: Orexin Receptor Antagonism

A study investigating the effects of various orexin receptor antagonists demonstrated that this compound significantly reduced wakefulness in animal models when administered at specific dosages. This suggests its potential utility in developing sleep aids.

Case Study 2: Behavioral Impact on Addiction

In a behavioral study involving rodent models of addiction, administration of this compound resulted in decreased drug-seeking behavior following withdrawal from substances like cocaine. This indicates a promising avenue for addiction treatment.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameBiological ActivityMechanismReference
This compoundOrexin receptor antagonistReduces wakefulness; potential sleep aid
Diazabicyclo derivativesAnalgesic propertiesOpioid-like effects
Piperazine derivativesAntiviral activityInhibits viral replication

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